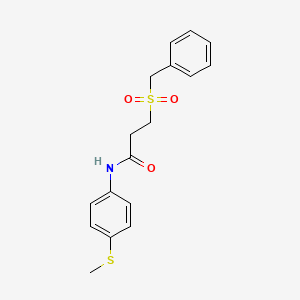

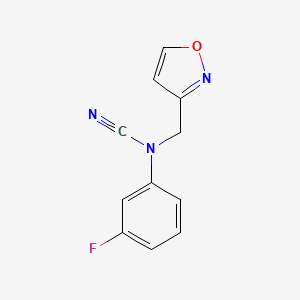

![molecular formula C21H20ClN5O3S B2690276 2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methoxyphenyl)acetamide CAS No. 1111020-98-4](/img/structure/B2690276.png)

2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

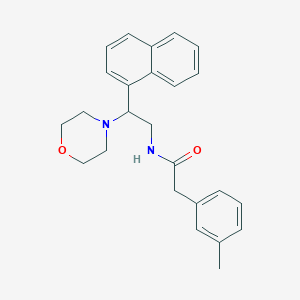

The compound is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazolin ring, a thioacetamide group, and a methoxyphenyl group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the triazoloquinazolin ring, followed by the introduction of the thioacetamide and methoxyphenyl groups. However, without specific literature or patents, it’s hard to provide a detailed synthesis route.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazoloquinazolin ring, which is a fused ring system containing nitrogen atoms. The thioacetamide group would add sulfur, and the methoxyphenyl group would introduce additional aromaticity.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the thioacetamide group might undergo hydrolysis or substitution reactions, and the methoxyphenyl group could participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar thioacetamide and methoxyphenyl groups might increase its solubility in polar solvents.Scientific Research Applications

H1-Antihistaminic Agents

Research indicates that derivatives of 1,2,4-triazoloquinazolinone compounds exhibit significant in vivo H1-antihistaminic activity, potentially serving as a basis for new classes of H1-antihistaminic agents. Compounds synthesized from this chemical framework, such as 4-(3-methoxyphenyl)-1-substituted-4H-1,2,4triazolo4,3−aquinazolin-5-ones and their variants, have been tested on guinea pigs for their efficacy in protecting against histamine-induced bronchospasm. These studies have identified compounds with negligible sedation effects compared to chlorpheniramine maleate, a standard reference in antihistaminic efficacy, highlighting their potential as prototypes for further antihistaminic agent development (Alagarsamy et al., 2009).

Anticancer Activity

Moreover, 1,2,4-triazolo4,3−a-quinoline derivatives have been designed to meet structural requirements essential for exhibiting anticancer activity. A series of urea derivatives stemming from 4,5-dihydro-1-methyl-1,2,4triazolo4,3−aquinolin-7-amine were synthesized and tested for in vitro anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some compounds demonstrated significant cytotoxicity, offering a promising avenue for the development of novel anticancer therapies (Reddy et al., 2015).

Safety And Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study its potential applications in pharmaceuticals or other fields.

Please note that this is a general analysis based on the structure of the compound and related compounds. For a more accurate and detailed analysis, specific studies and experimental data are needed. If you have access to more information or specific documents, feel free to share, and I’ll do my best to help you analyze them.

properties

IUPAC Name |

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O3S/c1-3-10-26-19(29)14-11-13(22)8-9-16(14)27-20(26)24-25-21(27)31-12-18(28)23-15-6-4-5-7-17(15)30-2/h4-9,11H,3,10,12H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJSWMUHLYNZRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

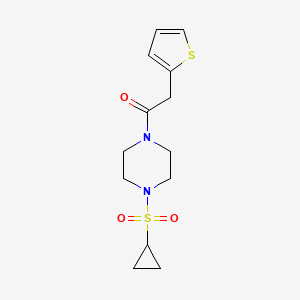

![N-(2,3-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2690193.png)

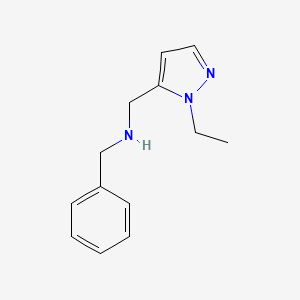

![Ethyl 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetate](/img/structure/B2690202.png)

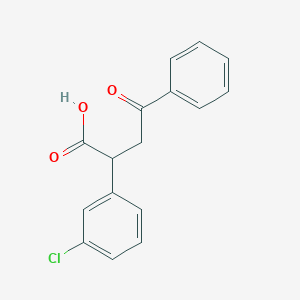

![3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2690205.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2690210.png)

![2-Butyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2690215.png)